molecular formula C15H12N2O B1347258 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone CAS No. 66838-69-5

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone

Cat. No.: B1347258
CAS No.: 66838-69-5
M. Wt: 236.27 g/mol
InChI Key: DROIEDFLBXSKRS-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring.

Biochemical Analysis

Biochemical Properties

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This interaction suggests that this compound may have potential as an anticancer agent by disrupting the mitotic process in cancer cells. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . This apoptotic effect is mediated through the disruption of microtubule formation and subsequent inhibition of cell division. Furthermore, this compound influences cell signaling pathways, including those involved in oxidative stress response and inflammation . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tubulin polymerization, which prevents the formation of microtubules necessary for cell division . This inhibition occurs through the binding of this compound to the colchicine binding site on tubulin, thereby blocking the addition of tubulin dimers to the growing microtubule ends. Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage to cellular components . This activity involves the donation of hydrogen atoms to neutralize reactive oxygen species.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action as a tubulin polymerization inhibitor and antioxidant.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted via the kidneys. The compound’s interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body. Additionally, it can cross cell membranes through passive diffusion and active transport mechanisms. The localization and accumulation of this compound in specific tissues, such as the liver and kidneys, are influenced by its physicochemical properties and interactions with transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is essential for its role in inhibiting microtubule formation and inducing apoptosis. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, such as the mitochondria, where it can exert its antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out in a solvent mixture under mild conditions, resulting in the formation of the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, such as tubulin, which is essential for cell division. By binding to these targets, the compound can disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone is unique due to its specific substitution pattern and the presence of both benzimidazole and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article presents a detailed overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzimidazole moiety linked to a phenyl group via an ethanone functional group. Its molecular formula is C15H12N2OC_{15}H_{12}N_2O, and it has been identified as having significant potential in various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. Research indicates that compounds with this structure can induce apoptosis in cancer cell lines. For instance, in vitro studies on human leukemia cell lines (HL-60) demonstrated that certain derivatives exhibited potent antiproliferative activities with IC50 values ranging from 20.65 μM to 25.72 μM . The mechanism involves the activation of apoptotic pathways, which results in increased cell death compared to control groups.

Antibacterial Activity

Benzimidazole derivatives have also shown promising antibacterial activity. A study reported that various benzimidazole compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.015 mg/mL against Staphylococcus aureus and 200 μg/mL against Escherichia coli . This suggests that the benzimidazole scaffold can be effectively utilized in developing new antibacterial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds derived from benzimidazole have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . These findings indicate that this compound may serve as a lead for developing anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For example, substituents at the 2-position of the benzimidazole ring have been associated with increased anticancer activity and improved selectivity against specific cancer cell lines .

Data Summary

Biological Activity IC50/MIC Values Reference
Anticancer (HL-60)20.65 - 25.72 μM
Antibacterial (S. aureus)0.015 mg/mL
Antibacterial (E. coli)200 μg/mL
Anti-inflammatoryNot quantified

Case Studies

  • Anticancer Study : A recent investigation into the effects of benzimidazole derivatives on HL-60 cells demonstrated significant apoptosis induction through flow cytometry analysis, suggesting that these compounds could be developed into effective leukemia treatments .
  • Antibacterial Efficacy : In another study, various benzimidazole derivatives were tested against multiple bacterial strains, revealing that modifications to the phenyl ring significantly impacted their antibacterial potency .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROIEDFLBXSKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325416
Record name 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66838-69-5
Record name 66838-69-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.73 g (0.01 mol) of the compound of Example I are refluxed 2 h in 115 ml concentrated hydrochloric acid. The mixture is cooled to rT and concentrated under vacuum. The residue is washed with petrol ether and the product is filtered, stirred with toluene and filtered again, washed with petrol ether, filtered and dried to yield 3.6 g (96% o.th.) 2-(1H-Benzimidazol-2-yl)-1-phenylethanone.
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One

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